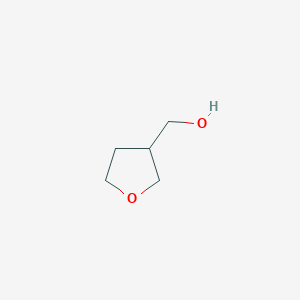

(Tetrahydrofuran-3-yl)methanol

Descripción general

Descripción

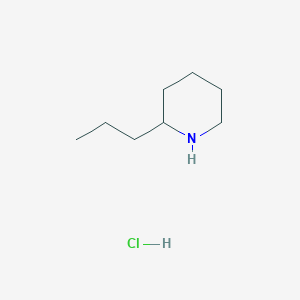

“(Tetrahydrofuran-3-yl)methanol” is a chemical compound with the molecular formula C5H10O2 . It is also known by other names such as Tetrahydro-3-furanylmethanol, Tetrahydro-3-furanmethanol, and (Oxolan-3-yl)methanol . It is a colorless to light yellow clear liquid .

Molecular Structure Analysis

“this compound” has a molecular weight of 102.13 . It contains a total of 17 bonds, including 7 non-H bonds, 1 rotatable bond, 1 five-membered ring, 1 hydroxyl group, 1 primary alcohol, 1 ether (aliphatic), and 1 Oxolane .Physical and Chemical Properties Analysis

“this compound” is a liquid at 20°C . It has a boiling point of 77°C at 4 mmHg and a flash point of 98°C . The specific gravity is 1.07 (20/20), and the refractive index is 1.46 .Aplicaciones Científicas De Investigación

1. Synthesis of Dinotefuran

(Tetrahydrofuran-3-yl)methanol has been used in the synthesis of dinotefuran, an important insecticide. A process involving the conversion of this compound enantiomers to (tetrahydrofuran-3-yl)methyl-camphor sulfonate diastereomers, followed by kinetic resolution, was employed. This resulted in a high enantiomeric excess (ee) value of 99% and yield of 85% (Wu Zong-ka, 2015).

2. Dielectric Relaxation Studies

This compound has been studied for its dielectric relaxation properties in methanol and ethanol at different temperatures. These studies, employing Time Domain Reflectometry, help understand the dielectric parameters and thermodynamic properties of such systems (A. Chaudhari et al., 1999).

3. Mass Spectra Analysis of Carbohydrates

Research on tetrahydrofuran-2-methanol, closely related to this compound, has provided insights into the mass spectra of deprotonated carbohydrates. This is crucial for understanding the basic hydroxymethyl-substituted ring systems in simple carbohydrates (S. Dua et al., 1992).

4. Electron and Positron Scattering Studies

Studies on electron and positron collisions with 3-hydroxy-tetrahydrofuran, a molecule related to this compound, help understand the interactions of these particles with important biomolecules. This research has implications in both biological and material sciences (M. Brunger et al., 2009).

5. Heteroazeotropic Distillation and Pervaporation

Research on the separation of tetrahydrofuran-methanol mixtures via heteroazeotropic-batch-distillation and pervaporation demonstrates the efficiency of these processes. This research is significant in chemical engineering, particularly in the separation and purification of chemical mixtures (G. Genduso et al., 2014).

Safety and Hazards

“(Tetrahydrofuran-3-yl)methanol” is classified as a skin irritant (H315) and can cause serious eye irritation (H319) . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice if skin or eye irritation persists .

Mecanismo De Acción

Mode of Action

The mode of action of (Tetrahydrofuran-3-yl)methanol is currently unknown due to the lack of comprehensive studies on this compound . The interaction of this compound with its potential targets and the resulting changes at the molecular or cellular level are areas of ongoing research.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets . .

Propiedades

IUPAC Name |

oxolan-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O2/c6-3-5-1-2-7-4-5/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPUMGYALMOCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40935903 | |

| Record name | (Oxolan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15833-61-1 | |

| Record name | (+-)-Tetrahydro-3-furanmethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Oxolan-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40935903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-3-furanmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the chirality of (Tetrahydrofuran-3-yl)methanol important in the synthesis of Dinotefuran?

A1: Dinotefuran exists as two enantiomers, with the (S)-(+)-enantiomer exhibiting significantly higher insecticidal activity than its counterpart []. Therefore, using enantiomerically pure (S)-(+)-(Tetrahydrofuran-3-yl)methanol as a starting material is crucial for synthesizing the more potent form of Dinotefuran.

Q2: What are the common methods for obtaining enantiomerically pure this compound?

A2: Two main approaches are used: chiral resolution and asymmetric synthesis. Recent research [, ] highlights the effectiveness of preparative HPLC and dynamic kinetic resolution for separating this compound enantiomers. These methods offer advantages like operational simplicity and high enantiomeric excess.

Q3: Can you describe the process of dynamic kinetic resolution used in the synthesis of (S)-(+)-Dinotefuran?

A3: In this method, this compound enantiomers are first reacted with (D)-(+)-10-camphorsulfonic chloride to form diastereomeric (tetrahydrofuran-3-yl)methyl-camphor sulfonate []. These diastereomers are then separated via kinetic resolution, selectively converting the desired (S)-(+)-(tetrahydrofuran-3-yl)methyl-camphor sulfonate. Finally, treatment with sodium hydride/benzyl alcohol removes the chiral auxiliary, yielding (S)-(+)-(Tetrahydrofuran-3-yl)methanol with high enantiomeric purity (ee = 99%) [].

Q4: Besides Dinotefuran, are there other applications for this compound derivatives?

A4: Yes, a study [] identified a novel compound, [(2S,3R,4R)-4-(4-methoxybenzyl)-2-(4-methoxyphenyl)tetrahydrofuran-3-yl]methanol, isolated from the plant Oresitrophe rupifraga. This compound exhibited significant antineuroinflammatory activity in vitro. This finding suggests the potential of this compound derivatives in developing new therapeutics.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

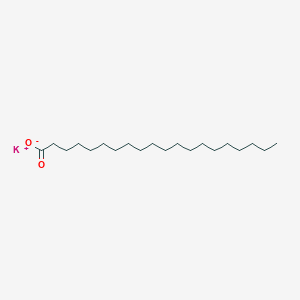

![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)